molecular formula C7H9LiO3S B2604448 Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2460754-33-8

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B2604448
CAS No.: 2460754-33-8
M. Wt: 180.15
InChI Key: CXEAFTNZUWVKHQ-UHFFFAOYSA-M
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Description

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a spirocyclic lithium salt characterized by a fused bicyclic structure containing oxygen (2-oxa) and sulfur (6-thia) heteroatoms. Its molecular formula is C₇H₈LiO₃S, with a molecular weight of 198.14 g/mol (CAS: 2490374-79-1). The spiro architecture confers unique steric and electronic properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S.Li/c8-6(9)5-1-11-4-7(5)2-10-3-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEAFTNZUWVKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(C2(COC2)CS1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9LiO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of 2-oxa-6-thiaspiro[3.4]octane-8-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure complete conversion to the lithium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the spiro ring structure.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carboxylate group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified spiro ring structures.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce spiro structures into target molecules.

    Biology: Investigated for its potential biological activity due to the presence of lithium, which is known to have various effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is not fully understood, but it is believed to involve the interaction of the lithium ion with various molecular targets. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which could explain some of the compound’s biological effects. The spiro structure may also play a role in its interaction with biological molecules.

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate C₇H₈LiO₃S 198.14 None (parent compound) Spirocyclic O/S heteroatoms; lithium carboxylate salt.
Lithium 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate C₇H₇FLiO₃S 198.14 Fluorine at C8 Enhanced electronegativity; potential bioactive properties.
Lithium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate C₁₂H₁₈LiNO₅S 263.20 tert-Butoxycarbonyl group; nitrogen at C6 Increased steric bulk; altered electronic profile due to N substitution.
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate C₉H₁₄O₅S 234.27 Ethyl ester; sulfone (S=O₂) at C6 Sulfone group enhances oxidation stability and electron-withdrawing effects.
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S 243.32 tert-Butyl ester; oxo group at C8; N at C2 Dual heteroatoms (N/S); ketone functionality influences reactivity.

Physicochemical Properties

  • Solubility : The lithium salts (parent and fluorinated derivatives) exhibit higher solubility in polar solvents (e.g., water, DMSO) due to their ionic nature. The tert-butoxy and ethyl ester analogs show improved solubility in organic solvents (e.g., THF, dichloromethane).
  • The sulfone group in the ethyl ester derivative (6,6-dioxo) stabilizes negative charge, making it less reactive toward electrophiles. Nitrogen substitution (e.g., 6-aza) introduces basicity, altering coordination chemistry and metal-binding behavior.

Commercial Status

Compound Availability Price (50 mg) Notes
Lithium 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate 1-week lead time $454 Research use only; high purity (95%).
Lithium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate Discontinued N/A Limited accessibility due to discontinuation.
Ethyl 6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate In stock $8–$28/g Cost-effective for bulk synthesis.

Biological Activity

Lithium;2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its antimicrobial, cytotoxic, and other pharmacological properties through various studies and data.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes both oxygen and sulfur heteroatoms, contributing to its reactivity and potential biological interactions. The molecular formula is C₉H₁₁LiO₃S, with a molecular weight of approximately 233.33 g/mol. Its unique spiro structure may influence its chemical behavior and interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, studies on related spirocyclic compounds have shown moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainIC50 (µg/mL)
Compound AS. aureus0.56
Compound BE. coli17.33

Cytotoxic Activity

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary findings suggest that this compound could exhibit selective cytotoxicity against human lung adenocarcinoma (A-549) and other cancer cell lines.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineCompound Concentration (µg/mL)IC50 (µg/mL)
A-54922.82 ± 0.8622.82
HepG-27.55 ± 0.257.55
KB29.27 ± 2.0729.27

The mechanism underlying the cytotoxic effects of this compound may involve the inhibition of key signaling pathways in cancer cells, such as the EGFR and HER2 pathways, which are critical for cell proliferation and survival.

Case Studies

  • Case Study on Anticancer Activity : In a study evaluating a series of novel spirocyclic compounds, this compound demonstrated significant antiproliferative effects against A-549 cells with an IC50 value indicative of strong activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds highlighted their effectiveness against Gram-positive bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent.

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